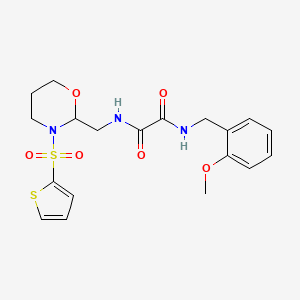

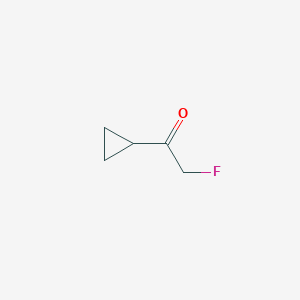

Ketone, cyclopropyl fluoromethyl (7CI,8CI)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ketone, cyclopropyl fluoromethyl (7CI,8CI) is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a ketone that contains a cyclopropyl fluoromethyl group. It has been found to have potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Aplicaciones Científicas De Investigación

Protease Inhibition

Peptidyl fluoromethyl ketones are known for their ability to inhibit serine and cysteine proteases selectively. They can serve as probes to study proteolytic activity and elucidate their roles in disease progression .

Medicinal Chemistry

These compounds are pivotal in synthetic chemistry for their numerous applications as inhibitors of hydrolytic enzymes, which makes them valuable in designing targeted compounds for treating various types of cancers and viral infections .

Chemical Probes

Fluoromethyl ketones have potential as chemical probes for investigating cellular processes due to their biological activity .

Mecanismo De Acción

Target of Action

It’s known that ketones, in general, can interact with various enzymes and proteins within the cell .

Mode of Action

Ketones, including 1-cyclopropyl-2-fluoroethanone, can undergo nucleophilic addition reactions where a nucleophile attacks the carbonyl carbon. Depending on the specific nucleophile and reaction conditions, various products can be formed, such as alcohols, enamines, or imines. The strained cyclopropyl ring can be susceptible to ring-opening reactions with strong acids or bases.

Biochemical Pathways

For instance, 1,2-cyclopropyl carbohydrates have shown bioactivity in both HeLa cancer cell lines and yeast, with a proposed mechanism of inhibition occurring through an enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme .

Pharmacokinetics

Result of Action

The enzymatic cyclopropane ring opening reaction and subsequent formation of a covalent bond with a target enzyme could potentially disrupt normal cellular functions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-cyclopropyl-2-fluoroethanone. Factors such as temperature, pH, and the presence of other chemicals can affect the reactivity and stability of the compound.

Propiedades

IUPAC Name |

1-cyclopropyl-2-fluoroethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO/c6-3-5(7)4-1-2-4/h4H,1-3H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPSXWSVIPTZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)CF |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

102.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-cyano-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-isopropoxybenzamide hydrochloride](/img/structure/B3000749.png)

![Benzo[c][1,2,5]thiadiazol-5-yl(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone](/img/structure/B3000756.png)

![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B3000757.png)

![5-(Pyrrolidin-1-yl)-3-tosylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B3000770.png)